molecular formula C18H20O4 B12193447 7-Hydroxy-9,9-dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one

7-Hydroxy-9,9-dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one

Cat. No.: B12193447
M. Wt: 300.3 g/mol
InChI Key: QIFWZDHYPDIHRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-9,9-dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-9,9-dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, propargyl bromide, sodium azides, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents like acetone or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

7-Hydroxy-9,9-dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-9,9-dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or interact with cellular receptors to exert its biological effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-9,9-dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

7-hydroxy-9,9-dimethyl-1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromen-5-one

InChI

InChI=1S/C18H20O4/c1-18(2)8-7-10-9-13-11-5-3-4-6-12(11)17(20)21-16(13)14(19)15(10)22-18/h9,19H,3-8H2,1-2H3

InChI Key

QIFWZDHYPDIHRK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC3=C(C(=C2O1)O)OC(=O)C4=C3CCCC4)C

Origin of Product

United States

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